![molecular formula C27H24N2O3 B2840069 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 851403-30-0](/img/no-structure.png)

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

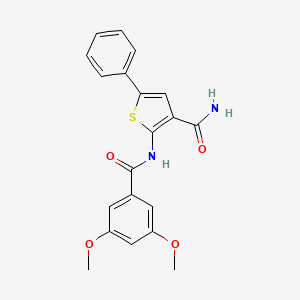

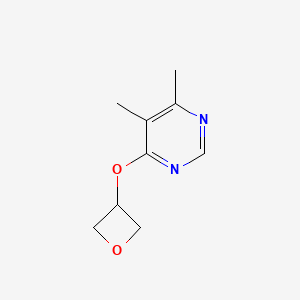

“N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide” is a chemical compound that contains a quinoline and xanthene moiety . Quinolines and xanthenes are both aromatic compounds and have been widely studied for their biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a xanthene ring, and an amide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The quinoline and xanthene moieties might undergo electrophilic substitution reactions, while the amide group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule.科学的研究の応用

Anticancer Research

The synthesis and cytotoxic activity of carboxamide derivatives, including structures similar to the chemical , have been studied extensively. Such compounds have shown potent cytotoxic properties against several cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. The growth inhibitory properties of these compounds are significant, with some having IC(50) values less than 10 nM, indicating their potential as effective anticancer agents. In vivo tests against colon tumors in mice have also shown promising results, with certain derivatives proving to be curative at low doses (Deady et al., 2003).

Molecular Interactions and Drug Design

Research into the molecular interactions of quinoline and quinolinone carboxamides, including X-ray crystallographic studies, provides valuable insights into the design of anticancer agents. The structural confirmation of these compounds, including their cis conformation and the presence of intramolecular hydrogen bonds, aids in the understanding of their biological activities and potential as drug candidates (Matiadis et al., 2013).

Synthesis of Novel Compounds

The synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines introduces compounds with potential for the targeted delivery of therapeutic agents, such as nitric oxide (NO), to biological sites like tumors. This research illustrates the versatility of quinolin-2-yl derivatives in creating complexes for specific therapeutic applications (Yang et al., 2017).

Pharmacological Applications

Quinoxalin-2-carboxamides have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, showcasing the pharmacological applications of carboxamide derivatives in managing conditions like depression. This research highlights the therapeutic potential of quinoxalin-2-carboxamides in neuropsychiatric disorders (Mahesh et al., 2011).

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide involves the reaction of 6,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl methacrylate followed by cyclization with 9H-xanthene-9-carbonyl chloride to form the final product.", "Starting Materials": [ "6,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethyl methacrylate", "9H-xanthene-9-carbonyl chloride", "DMF (N,N-dimethylformamide)", "Et3N (triethylamine)", "DCM (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "Na2SO4 (sodium sulfate)", "HCl (hydrochloric acid)", "NaOH (sodium hydroxide)", "Ice" ], "Reaction": [ "Step 1: 6,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid is reacted with 2-aminoethyl methacrylate in DMF with Et3N as a catalyst to form N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylprop-2-enamide.", "Step 2: The product from step 1 is dissolved in DCM and treated with 9H-xanthene-9-carbonyl chloride and Et3N to form N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide.", "Step 3: The final product is purified by column chromatography using a mixture of DCM and methanol as the eluent. The product is then dried over Na2SO4 and recrystallized from methanol to obtain a pure compound.", "Step 4: The purity of the final product is confirmed by NMR and mass spectrometry analysis.", "Step 5: The final product is stored at -20°C until further use." ] } | |

CAS番号 |

851403-30-0 |

製品名 |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |

分子式 |

C27H24N2O3 |

分子量 |

424.5 |

IUPAC名 |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C27H24N2O3/c1-16-13-19-15-18(26(30)29-22(19)14-17(16)2)11-12-28-27(31)25-20-7-3-5-9-23(20)32-24-10-6-4-8-21(24)25/h3-10,13-15,25H,11-12H2,1-2H3,(H,28,31)(H,29,30) |

InChIキー |

PZMVTSSBKKXHDE-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxamide, N-(4-fluorobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B2839994.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2839995.png)

![Tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2840001.png)

![2-(Iodomethyl)-1,9-dioxaspiro[4.5]decane](/img/structure/B2840002.png)

![1-[(3-Chlorophenyl)methyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840007.png)

![5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840008.png)